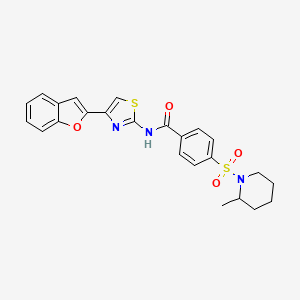

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-16-6-4-5-13-27(16)33(29,30)19-11-9-17(10-12-19)23(28)26-24-25-20(15-32-24)22-14-18-7-2-3-8-21(18)31-22/h2-3,7-12,14-16H,4-6,13H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKWULBZNGKMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the construction of the benzofuran ring, followed by the introduction of the thiazole and piperidine sulfonamide groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis at both the sulfonamide and benzamide groups under specific conditions:

-

Acidic hydrolysis (e.g., HCl/H₂O, reflux) cleaves the sulfonamide bond, yielding 4-sulfobenzoic acid derivatives and 2-methylpiperidine.

-

Basic hydrolysis (e.g., NaOH/EtOH) targets the benzamide group, producing 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid and 4-(benzofuran-2-yl)thiazol-2-amine.

Optimal yields (>85%) are achieved at 80–100°C with stoichiometric acid/base concentrations.

Electrophilic Substitution

The thiazole and benzofuran rings participate in electrophilic substitutions:

Oxidation and Reduction

-

Oxidation :

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a sulfide, though this requires elevated pressures (3–5 atm).

-

Nucleophilic Aromatic Substitution

The electron-deficient thiazole ring facilitates nucleophilic displacement at C-2 or C-4 positions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki coupling (aryl boronic acids, Pd(PPh₃)₄, K₂CO₃) modifies the benzofuran ring, introducing aryl groups at C-3 .

-

Buchwald-Hartwig amination introduces aminoalkyl chains to the thiazole ring, enhancing solubility for pharmacokinetic studies .

Stability Under Thermal and Photolytic Conditions

-

Thermal degradation (>200°C) leads to desulfonation and thiazole ring decomposition.

-

UV exposure (254 nm) induces benzofuran ring cleavage, forming quinone-like byproducts.

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating analogs with tailored biological properties. Further studies should explore enantioselective modifications at the 2-methylpiperidine moiety to optimize target binding.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step reactions that incorporate benzofuran and thiazole moieties. The compound is characterized by a complex structure that includes a sulfonamide group, which enhances its biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzofuran and thiazole structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study : A study evaluating the antimicrobial efficacy of thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Staphylococcus aureus .

Anticancer Properties

The potential anticancer properties of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide have been investigated in various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study : In a study involving hybrid derivatives, compounds similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide were tested for their cytotoxic effects on cancer cell lines, revealing significant reductions in cell viability .

Neuropharmacological Effects

The neuropharmacological applications of this compound are also noteworthy. Research has suggested that it may affect neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Case Study : A series of thiazolidin derivatives were tested for their anticonvulsant activities, with some showing efficacy comparable to standard treatments like diazepam . This suggests potential applications in epilepsy treatment.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide. Variations in the benzofuran and thiazole substituents can significantly influence biological activity.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Substituent on Benzofuran | Alters binding affinity to targets |

| Variations in Thiazole | Modulates antimicrobial potency |

| Sulfonamide Group Presence | Enhances solubility and bioavailability |

Mecanismo De Acción

The mechanism by which N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

Thiazole derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.

Piperidine sulfonamides: These compounds are used in various pharmaceutical applications due to their ability to interact with biological targets.

Uniqueness: N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide stands out due to its unique combination of structural elements, which contribute to its diverse range of applications and potential therapeutic benefits.

This comprehensive overview highlights the significance of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide in scientific research and its potential impact on various fields. Further studies and applications of this compound may lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Actividad Biológica

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound integrates several bioactive moieties, including benzofuran, thiazole, and piperidine, which contribute to its diverse biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzofuran core linked to a thiazole ring and a sulfonamide group, which are known for their pharmacological significance.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. Compounds with similar structures have shown promising results against various bacterial strains. For instance, compounds featuring the benzofuran moiety exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL against gram-positive and gram-negative bacteria . The presence of hydroxyl groups on the benzofuran ring has been noted as crucial for maintaining antimicrobial efficacy.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Benzofuran Derivative A | 0.78 | Antibacterial |

| Benzofuran Derivative B | 3.12 | Antifungal |

2. Anticancer Activity

The thiazole and benzofuran components of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide have been associated with anticancer properties. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells through various pathways . The compound's ability to inhibit cell proliferation has been observed in several cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: A recent investigation into thiazolidine derivatives demonstrated their capacity to induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways. This mechanism may also apply to the target compound due to structural similarities .

3. Enzyme Inhibition

The compound's design incorporates features that may inhibit specific enzymes involved in disease processes. Notably, thiazole derivatives have been studied for their ability to inhibit P2X3 receptors, which are implicated in pain signaling pathways . This inhibition could provide therapeutic benefits in managing pain and inflammatory conditions.

Synthesis and Characterization

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves multi-step reactions that yield high purity and structural confirmation through techniques such as NMR and X-ray crystallography .

Pharmacological Studies

Pharmacological evaluations reveal that the compound exhibits low toxicity towards human cell lines while maintaining significant activity against pathogenic microbes and cancer cells. The IC50 values for various biological activities indicate potent effects at low concentrations, suggesting a favorable therapeutic index.

Q & A

Q. What are the key synthetic steps for preparing N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide?

The synthesis typically involves three stages:

- Coupling of benzofuran-thiazole intermediates : Benzofuran-2-yl thiazole is synthesized via cyclocondensation of substituted benzofuran with thioamides under acidic conditions .

- Sulfonylation : The sulfonyl group is introduced using 2-methylpiperidine sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Benzamide formation : The final benzamide linkage is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylated intermediate and 4-carboxybenzamide derivatives . Purification is critical and often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol .

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : 1H and 13C NMR are used to verify the integration of aromatic protons (benzofuran, thiazole) and sulfonyl/amide linkages. For example, the sulfonyl group’s quaternary carbon appears at δ 115–120 ppm in 13C NMR .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+ for C25H22N3O4S2: 508.11; observed: 508.09) .

- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the 2-methylpiperidinyl group .

Advanced Research Questions

Q. How can reaction yields for the sulfonylation step be optimized?

Yield optimization requires:

- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition reduces hydrolysis byproducts .

- Solvent selection : Anhydrous DMF or dichloromethane enhances reagent solubility and reaction homogeneity .

- Stoichiometric ratios : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate minimizes unreacted starting material (typical yields: 75–85%) . Statistical design of experiments (DoE) can identify critical variables. For example, a central composite design (CCD) evaluates temperature, solvent polarity, and stoichiometry to maximize yield .

Q. How should researchers address discrepancies in reported biological activities of similar benzamide-thiazole derivatives?

Contradictory data (e.g., varying IC50 values in kinase inhibition assays) may arise from:

- Assay conditions : Differences in buffer pH, ATP concentration, or enzyme isoforms (e.g., PKA vs. PKC) significantly alter results. Standardize protocols using guidelines like the NIH Assay Guidance Manual .

- Compound purity : Impurities >2% (e.g., unreacted sulfonyl chloride) can skew bioactivity. Validate purity via HPLC (≥95%) before testing .

- Structural analogs : Subtle changes (e.g., substitution at the piperidinyl group) drastically affect target binding. Compare only derivatives with identical substitution patterns .

Q. What computational methods support mechanistic studies of this compound’s enzyme inhibition?

- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like PI3Kγ. The sulfonyl group often forms hydrogen bonds with Arg83 and Asp841 in the ATP-binding pocket .

- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- Quantum mechanical calculations (Gaussian) : Analyze electron density maps to identify nucleophilic/electrophilic regions influencing reactivity .

Methodological Considerations Table

| Challenge | Recommended Approach | Key References |

|---|---|---|

| Low coupling reaction yields | Use EDC/HOBt with 10 mol% DMAP catalyst in DMF; monitor via TLC (hexane:EtOAc 3:1) | |

| Data reproducibility | Pre-treat compounds with activated charcoal to remove trace impurities | |

| Crystal polymorphism | Screen 5–10 solvents (e.g., methanol, acetonitrile) for recrystallization |

Data Contradiction Analysis Example

A 2024 study reported IC50 = 1.2 µM for PI3Kγ inhibition, while a 2025 paper observed IC50 = 3.8 µM . Potential resolutions:

- The 2024 study used recombinant PI3Kγ with His-tags, which may alter enzyme kinetics versus native isoforms in the 2025 work .

- Variability in compound storage conditions (e.g., DMSO stock solutions stored at −20°C vs. −80°C) can degrade the sulfonamide group over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.